5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine
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Overview
Description
5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines fluorine, imidazo[1,2-a]pyridine, piperazine, and pyrimidine moieties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step reactions. One common approach includes:
Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the imidazo[1,2-a]pyridine intermediate reacts with piperazine derivatives.
Incorporation of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate aldehydes or ketones and ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or de-oxygenated products.
Scientific Research Applications
5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their pharmacological properties.
Pyrimidine derivatives: These compounds are widely studied for their roles in medicinal chemistry.
Uniqueness
What sets 5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
2-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c23-20-21(17-6-2-1-3-7-17)24-16-25-22(20)28-12-10-27(11-13-28)14-18-15-29-9-5-4-8-19(29)26-18/h1-9,15-16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUVLNFQVHUDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NC=NC(=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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